

# In-Depth Technical Guide to the Molecular Structure of 2,5-Diphenylfuran

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## Compound of Interest

Compound Name: 2,5-Diphenylfuran

Cat. No.: B1207041

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **2,5-diphenylfuran**, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. This document details the molecule's structural parameters, spectroscopic signature, and relevant experimental protocols, offering a core resource for professionals in drug development and scientific research.

## Molecular Structure and Geometry

**2,5-Diphenylfuran** ( $C_{16}H_{12}O$ ) is a five-membered aromatic furan ring substituted with a phenyl group at the 2 and 5 positions. The molecule's planarity and extended  $\pi$ -conjugation, encompassing the furan ring and both phenyl substituents, are key determinants of its chemical and physical properties.

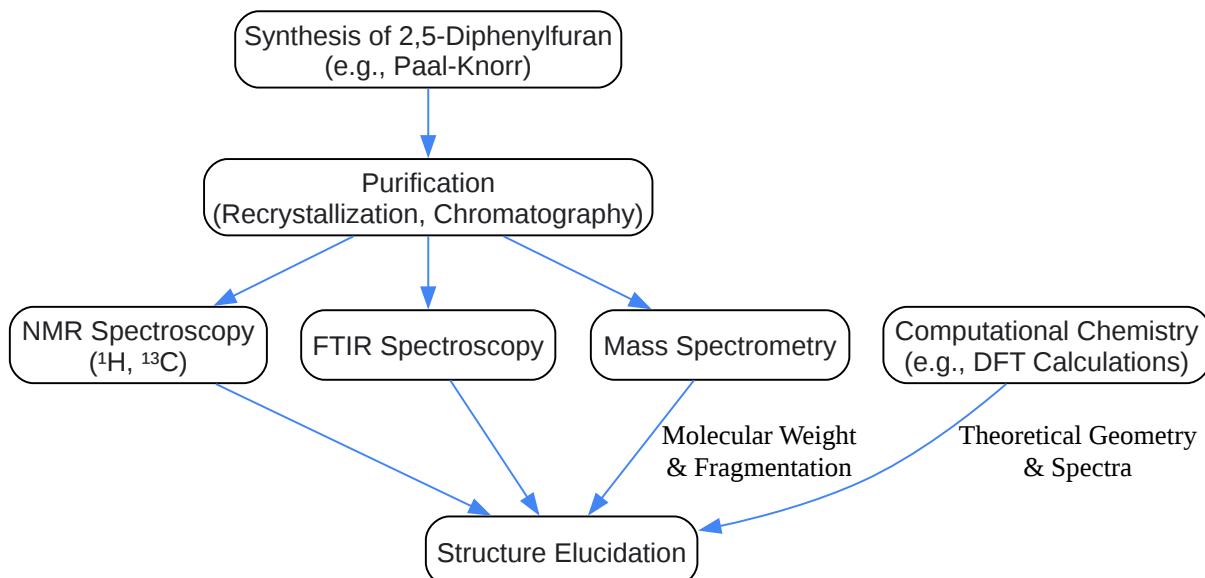
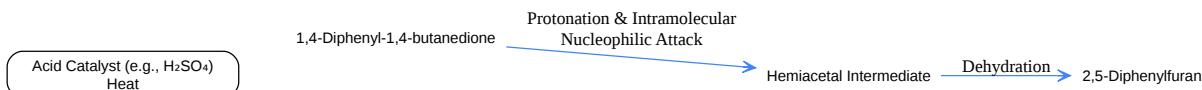
While experimental crystallographic data for **2,5-diphenylfuran** is not readily available in public databases, its molecular geometry can be accurately determined through computational chemistry methods. The following table summarizes the optimized geometrical parameters obtained from Density Functional Theory (DFT) calculations, a reliable method for predicting molecular structures.

Table 1: Computed Molecular Geometry of **2,5-Diphenylfuran**

Parameter	Bond/Angle	Value
Bond Lengths (Å)	C-O (furan)	1.37
C=C (furan)		1.38
C-C (furan)		1.43
C-C (furan-phenyl)		1.46
C-C (phenyl, avg.)		1.40
C-H (furan, avg.)		1.08
C-H (phenyl, avg.)		1.09
Bond Angles (°)	C-O-C (furan)	106.5
O-C=C (furan)		110.8
C-C-C (furan)		106.0
C-C-H (furan)		129.5
C(furan)-C(phenyl)-C(phenyl)		120.0
Dihedral Angles (°)	C-C-C-C (furan ring)	-0
C(furan)-C(phenyl) twist		Variable, near planar

Note: These values are derived from computational models and serve as a close approximation of the actual molecular geometry.

The planarity of the furan ring is a key structural feature. The dihedral angles between the furan ring and the two phenyl rings are relatively small, indicating a largely planar overall structure. This extended conjugation is responsible for the compound's characteristic UV-Vis absorption and fluorescence properties.



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- To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Structure of 2,5-Diphenylfuran]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207041#2-5-diphenylfuran-molecular-structure>

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